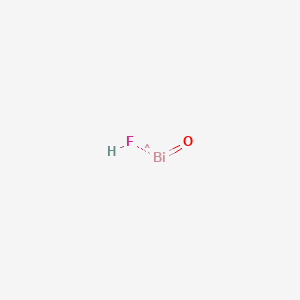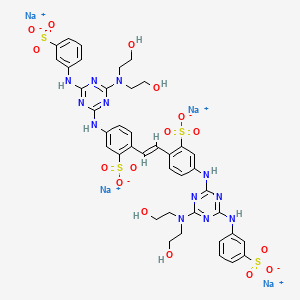
SCANDIUM BORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scandium boride is a compound consisting of scandium and boron. It is known for its exceptional hardness, thermal stability, and resistance to wear. These properties make it a valuable material in various high-performance applications, including coatings and cutting-edge electronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Scandium boride can be synthesized using solid-state techniques. One common method involves mixing boron powder with scandium oxide powder in a 7:1 ratio. This mixture is then heated to approximately 2500°C using a plasma torch or a similar high-temperature source. The resulting product is quenched in cold water and washed with concentrated hydrochloric acid to remove any impurities .
Industrial Production Methods: Industrial production of this compound typically follows similar high-temperature synthesis routes. The use of plasma torches or electric arc furnaces is common to achieve the necessary temperatures for the reaction. The scalability of these methods allows for the production of this compound in larger quantities, suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Scandium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique bonding characteristics of boron and scandium.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or other reducing agents to convert this compound into its elemental components.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of different boride compounds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce scandium oxide and boron oxide, while reduction can yield elemental scandium and boron.
Aplicaciones Científicas De Investigación
Scandium boride has a wide range of scientific research applications due to its unique properties:
Mecanismo De Acción
The mechanism by which scandium boride exerts its effects is primarily related to its electronic structure and bonding characteristics. The covalent bonding between scandium and boron atoms imparts exceptional hardness and thermal stability. These properties are further enhanced by the nanoscale size of this compound particles, which increases their reactivity and surface area .
Comparación Con Compuestos Similares
Titanium Boride: Known for its high hardness and thermal stability, similar to scandium boride.
Zirconium Boride: Exhibits excellent wear resistance and is used in high-temperature applications.
Hafnium Boride: Noted for its high melting point and resistance to oxidation.
Uniqueness of this compound: this compound stands out due to its unique combination of properties, including exceptional hardness, thermal stability, and resistance to wear. Its ability to form stable compounds with a wide range of elements makes it a versatile material for various applications .
Propiedades
Número CAS |
12007-34-0 |
|---|---|
Fórmula molecular |
B2Sc |
Peso molecular |
66.58 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)


